molecular formula C9H6ClNO2 B1601589 5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one CAS No. 5627-73-6

5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one

Cat. No. B1601589
CAS RN: 5627-73-6
M. Wt: 195.6 g/mol
InChI Key: HONXTRAMSCAREG-UHFFFAOYSA-N
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Patent
US05552399

Procedure details

2-amino-6-chlorobenzoic acid (25 g) dissolved in acetic anhydride (100 ml) was stirred at 120° C. for 2 hours. The mixture was cooled to room temperature and filtered off. The precipitate was washed with water and Na2CO3 (10%) and dissolved in CH2Cl2. The solution was dried with Na2SO4, filtered off and evaporated. The residue was crystallized twice from benzene, yielding 13 g (46%) of 5-chloro-2-methyl-4H-3,1-benzoxazin-4-one; mp. 148.7° C. (interm. 14).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[C:3]=1[C:4]([OH:6])=[O:5].[C:12](OC(=O)C)(=O)[CH3:13]>>[Cl:11][C:7]1[C:3]2[C:4](=[O:6])[O:5][C:12]([CH3:13])=[N:1][C:2]=2[CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
NC1=C(C(=O)O)C(=CC=C1)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
was stirred at 120° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
The precipitate was washed with water and Na2CO3 (10%)
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized twice from benzene

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=CC2=C1C(OC(=N2)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.